CP-289,503

Description

Properties

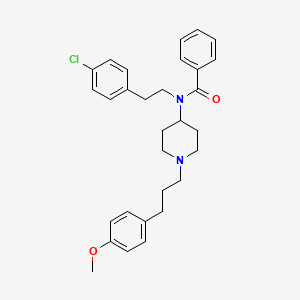

Molecular Formula |

C30H35ClN2O2 |

|---|---|

Molecular Weight |

491.1 g/mol |

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N-[1-[3-(4-methoxyphenyl)propyl]piperidin-4-yl]benzamide |

InChI |

InChI=1S/C30H35ClN2O2/c1-35-29-15-11-24(12-16-29)6-5-20-32-21-18-28(19-22-32)33(30(34)26-7-3-2-4-8-26)23-17-25-9-13-27(31)14-10-25/h2-4,7-16,28H,5-6,17-23H2,1H3 |

InChI Key |

FEIPOPDWQMTEKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCCN2CCC(CC2)N(CCC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action for CP-289,503

Despite a comprehensive search of available scientific literature and public databases, no information was found regarding the mechanism of action, biological target, or pharmacological profile of a compound designated as CP-289,503.

The search did yield a result for a similarly named gene in the cat flea (Ctenocephalides felis), "LOC113389503," which is described as a "general odorant-binding protein 28a-like." However, this is a genetic identifier for an insect protein and is highly unlikely to be related to a therapeutic compound intended for human or veterinary use.

Without any foundational information on the compound's biological target or its effects on cellular or physiological pathways, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult any internal documentation or primary sources they may have. Should a correct or alternative designation be identified, a new search for its mechanism of action can be initiated.

An In-Depth Technical Guide to CP-289,503: A C5a Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. A key mediator in this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through interaction with the C5a receptor (C5aR, CD88), a G protein-coupled receptor (GPCR). Dysregulation of the C5a/C5aR axis is implicated in a multitude of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of CP-289,503, a non-peptide antagonist of the C5a receptor. While this compound was an initial lead compound with moderate potency, its discovery paved the way for the development of more potent analogs. This document details the available data on this compound, including its inhibitory activity, and outlines the experimental methodologies for key assays relevant to its characterization. Furthermore, it provides visual representations of the C5a receptor signaling pathway and a typical experimental workflow for antagonist screening.

Introduction to C5a Receptor Signaling

The C5a receptor is primarily coupled to Gαi and Gα16 proteins. Upon binding of its ligand, C5a, the receptor initiates a cascade of intracellular signaling events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, the activation of the Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways is initiated. These pathways collectively regulate a wide array of cellular responses, including chemotaxis, degranulation, cytokine and chemokine production, and phagocytosis. Another critical aspect of C5aR signaling is the recruitment of β-arrestins, which not only mediate receptor desensitization and internalization but can also initiate G protein-independent signaling.

This compound: A Non-Peptide C5a Receptor Antagonist

This compound was identified through high-throughput screening as a small molecule, non-peptide antagonist of the human C5a receptor. It served as a foundational scaffold for the development of a series of more potent amide-based C5a receptor antagonists.

Quantitative Data

The primary reported quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the response of a specific assay by 50%.

| Compound | Assay Type | IC50 (µM) | Reference |

| This compound | C5a Receptor Binding/Functional | 1 | Blagg, J., et al. Bioorganic & Medicinal Chemistry Letters. 2008, 18(20), 5601-4. |

Experimental Protocols

The characterization of C5a receptor antagonists like this compound involves a suite of in vitro assays to determine their binding affinity and functional inhibition of C5a-mediated cellular responses. Below are detailed methodologies for key experiments.

C5a Receptor Binding Assay

This assay is designed to measure the ability of a compound to compete with a radiolabeled ligand for binding to the C5a receptor.

Objective: To determine the binding affinity (Ki) of this compound for the C5a receptor.

Materials:

-

Human C5a receptor-expressing cells (e.g., U937 or HEK293 cells stably transfected with C5aR)

-

[125I]-C5a (radiolabeled ligand)

-

This compound

-

Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare cell membranes from C5aR-expressing cells.

-

In a 96-well plate, add a fixed concentration of [125I]-C5a.

-

Add varying concentrations of the test compound (this compound) or a known non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

C5a-Induced Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration triggered by C5a.

Objective: To assess the functional inhibitory potency of this compound on C5a-induced signaling.

Materials:

-

C5aR-expressing cells (e.g., U937 or neutrophils)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

This compound

-

Human C5a

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer

Procedure:

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and resuspend them in Assay Buffer.

-

Dispense the cell suspension into a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Stimulate the cells with a fixed concentration of C5a (typically EC80).

-

Immediately measure the change in fluorescence intensity over time using a FLIPR or flow cytometer.

-

The peak fluorescence response is used to determine the level of calcium mobilization.

-

Calculate the IC50 value of this compound by plotting the inhibition of the C5a-induced calcium response against the concentration of the compound.

Neutrophil Chemotaxis Assay

This assay evaluates the ability of an antagonist to inhibit the directed migration of neutrophils towards a C5a gradient.

Objective: To determine the effect of this compound on a key physiological response to C5a.

Materials:

-

Isolated human neutrophils

-

This compound

-

Human C5a (chemoattractant)

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA)

-

Cell viability stain (e.g., Trypan Blue)

-

Microscope

Procedure:

-

Isolate neutrophils from fresh human blood.

-

Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control.

-

Place C5a in the lower chamber of the chemotaxis system.

-

Add the pre-incubated neutrophils to the upper chamber, separated from the lower chamber by a porous membrane.

-

Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound to determine the IC50 value.

Visualizations

C5a Receptor Signaling Pathway

Caption: C5a Receptor Signaling Cascade.

Experimental Workflow for C5a Receptor Antagonist Screening

Caption: C5aR Antagonist Discovery Workflow.

Conclusion

This compound represents an important early milestone in the quest for small molecule inhibitors of the C5a receptor. While its potency is modest, its discovery validated a viable chemical scaffold for antagonism of C5aR and provided a critical starting point for medicinal chemistry efforts that have since yielded highly potent and clinically evaluated C5a receptor antagonists. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers engaged in the ongoing development of therapeutics targeting the C5a/C5aR axis, a pathway of significant interest for a wide range of inflammatory diseases.

The Enigmatic Case of CP-289,503: A Search for Discovery and Synthesis

Despite a comprehensive search of publicly available scientific literature and chemical databases, no information has been found regarding the discovery, synthesis, or biological activity of a compound designated CP-289,503. This suggests that "this compound" may represent an internal, proprietary code name for a compound from a corporate research program that has not been disclosed to the public. It is also possible that this designation is erroneous or refers to a compound that was synthesized but never advanced to a stage where its details were published.

In the highly competitive landscape of drug discovery and development, pharmaceutical and biotechnology companies synthesize and screen vast libraries of novel chemical entities. These compounds are often assigned internal alphanumeric codes for tracking and identification purposes. The vast majority of these compounds never reach the public domain, as they may fail to show desired efficacy, exhibit unforeseen toxicity, or be deemed to have unfavorable pharmacokinetic properties during preclinical development.

Typically, information on a compound's discovery and synthesis becomes publicly available through several avenues:

-

Peer-Reviewed Scientific Journals: When a compound shows significant promise and its discovery would be of interest to the broader scientific community, research teams will publish their findings. These publications detail the synthetic route, biological assays performed, and the rationale behind the drug design.

-

Patent Applications: To protect their intellectual property, companies file patents that disclose the chemical structure of new compounds and their potential therapeutic applications. While patents provide a wealth of information, they do not always include detailed experimental protocols for synthesis and biological testing.

-

Clinical Trial Registries: If a compound progresses to clinical trials, information about its development program, including its designated name, can often be found in public registries such as ClinicalTrials.gov.

-

Company Press Releases and Presentations: Companies may choose to disclose information about promising drug candidates in press releases or at scientific conferences.

The absence of "this compound" in any of these public records strongly indicates that it remains a confidential internal designation. Without access to the proprietary database of the organization that coined this identifier, it is not possible to provide the requested in-depth technical guide on its discovery and synthesis, including quantitative data, experimental protocols, and signaling pathway diagrams.

For researchers and scientists interested in this area, further investigation would require identifying the originating institution for the "this compound" designation. Access to that institution's internal research documentation would be necessary to fulfill the comprehensive requirements of the original request.

In-Depth Technical Guide: CP-289,503 (CAS Number 1349637-14-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-289,503 is a non-peptide antagonist of the complement C5a receptor (C5aR1), a key mediator in the inflammatory cascade. Identified through high-throughput screening, this small molecule demonstrates inhibitory activity at the receptor with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. As a G protein-coupled receptor (GPCR), C5aR1 activation by its ligand, C5a, triggers a variety of pro-inflammatory responses, including leukocyte chemotaxis, degranulation, and the release of inflammatory cytokines. By blocking this interaction, this compound presents a therapeutic potential for a range of inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

This compound is a synthetic, small molecule with the chemical name N-[2-(4-chlorophenyl)ethyl]-N-[1-[3-(4-methoxyphenyl)propyl]piperidin-4-yl]benzamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1349637-14-4 |

| Molecular Formula | C30H35ClN2O2 |

| Molecular Weight | 491.06 g/mol |

| Chemical Name | N-[2-(4-chlorophenyl)ethyl]-N-[1-[3-(4-methoxyphenyl)propyl]piperidin-4-yl]benzamide |

| Appearance | Solid (at room temperature) |

| Purity | Typically >98% (commercially available) |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the C5a receptor 1 (C5aR1). The binding of the anaphylatoxin C5a to C5aR1, a canonical G protein-coupled receptor, initiates a signaling cascade that is central to the inflammatory response. Upon activation, C5aR1 predominantly couples to Gαi proteins, leading to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. These signaling events culminate in cellular responses such as chemotaxis, upregulation of cell surface integrins, degranulation of inflammatory cells, and the production of cytokines, all of which contribute to endothelial cell damage and amplification of the inflammatory state.[1] By occupying the receptor binding site, this compound prevents the binding of C5a, thereby inhibiting these downstream pro-inflammatory effects.

References

In-depth Technical Guide: The Role of CP-289,503 in the Complement System

Notice: Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information, quantitative data, or experimental protocols were found for a compound designated "CP-289,503" in the context of the complement system. The information necessary to generate an in-depth technical guide, including data for tables and methodologies for experimental protocols, is not available in the public domain at this time.

This may be for several reasons:

-

The compound may be in a very early stage of development and not yet publicly disclosed.

-

The designation "this compound" may be an internal company code that has not been used in public-facing research or publications.

-

There may be a typographical error in the compound name.

To provide a relevant and useful technical guide for researchers, scientists, and drug development professionals, this document will instead focus on the general principles of small molecule inhibition of the complement system , using a hypothetical C3 convertase inhibitor as an example to illustrate the expected data, experimental protocols, and signaling pathways.

Introduction to the Complement System and Therapeutic Inhibition

The complement system is a critical component of the innate immune system, playing a key role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells.[1][2] It is a complex cascade of over 50 proteins that can be activated through three main pathways: the classical, lectin, and alternative pathways.[1] All three pathways converge at the formation of C3 convertases, which cleave C3 into the opsonin C3b and the anaphylatoxin C3a.[2][3] This step is a major amplification point in the cascade, making C3 and its convertases prime targets for therapeutic intervention in complement-mediated diseases.

Small molecule inhibitors offer several potential advantages over biologic therapies, including oral bioavailability and potentially lower manufacturing costs. The development of such inhibitors requires a thorough understanding of their mechanism of action, potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

Hypothetical Small Molecule Inhibitor Profile: C3 Convertase Inhibitor "X"

For the purpose of this guide, we will consider a hypothetical orally bioavailable small molecule, "Inhibitor X," designed to target the C3 convertase.

Quantitative Data Summary

The following tables represent the types of quantitative data that would be generated during the preclinical and early clinical development of a complement inhibitor.

Table 1: In Vitro Potency and Selectivity of Inhibitor X

| Assay Type | Target | IC50 (nM) | Notes |

| Classical Pathway Hemolysis | Human Serum | 50 | Measures inhibition of the classical pathway. |

| Alternative Pathway Hemolysis | Human Serum | 25 | Measures inhibition of the alternative pathway. |

| C3 Cleavage Assay | Purified C3 Convertase | 10 | Direct measure of enzyme inhibition. |

| Factor B Binding Assay | Purified Factor B | >10,000 | Selectivity assay against a key alternative pathway component. |

| C5 Cleavage Assay | Purified C5 Convertase | >5,000 | Selectivity assay against the terminal pathway convertase. |

Table 2: Pharmacokinetic Properties of Inhibitor X in Preclinical Species

| Species | Route | Bioavailability (%) | t1/2 (hours) | Cmax (nM) |

| Mouse | Oral (10 mg/kg) | 45 | 4 | 500 |

| Cynomolgus Monkey | Oral (5 mg/kg) | 60 | 8 | 800 |

| Cynomolgus Monkey | IV (1 mg/kg) | 100 | 7.5 | 1200 |

Table 3: Ex Vivo Pharmacodynamic Activity of Inhibitor X in Cynomolgus Monkey

| Time Post-Dose (hours) | Plasma Concentration (nM) | Alternative Pathway Hemolysis Inhibition (%) |

| 0 (Pre-dose) | <1 | 0 |

| 2 | 750 | 95 |

| 8 | 800 | 98 |

| 24 | 200 | 60 |

| 48 | 50 | 20 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are examples of protocols that would be used to characterize a novel complement inhibitor.

Hemolytic Assays (Classical and Alternative Pathways)

Objective: To determine the functional inhibition of the classical and alternative complement pathways in a serum-based assay.

Methodology:

-

Preparation of Antibody-Sensitized Sheep Erythrocytes (Classical Pathway) or Rabbit Erythrocytes (Alternative Pathway): Erythrocytes are washed and sensitized with an appropriate antibody (for the classical pathway) or used directly (for the alternative pathway).

-

Serum Incubation: Normal human serum, as a source of complement proteins, is pre-incubated with serial dilutions of the inhibitor compound or vehicle control.

-

Hemolysis Induction: Sensitized erythrocytes are added to the serum-inhibitor mixture. The reaction is incubated at 37°C to allow for complement-mediated lysis.

-

Quantification of Hemolysis: The reaction is stopped, and intact erythrocytes are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring absorbance at 412 nm.

-

Data Analysis: The percentage of hemolysis inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

C3 Cleavage Assay

Objective: To directly measure the enzymatic inhibition of purified C3 convertase by the inhibitor.

Methodology:

-

Formation of C3 Convertase: The C3 convertase of the alternative pathway (C3bBb) is assembled by incubating purified C3b, Factor B, and Factor D in the presence of Mg2+.

-

Inhibitor Incubation: The pre-formed C3 convertase is incubated with serial dilutions of the inhibitor or vehicle control.

-

Cleavage Reaction: Purified C3 is added to the mixture to initiate the cleavage reaction. The reaction is allowed to proceed at 37°C for a defined period.

-

Detection of C3 Cleavage Products: The reaction is stopped, and the cleavage of C3 into C3a and C3b is analyzed by SDS-PAGE and Western blot using antibodies specific for C3 cleavage fragments.

-

Data Analysis: Densitometry is used to quantify the amount of C3b generated. The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding the complex interactions within the complement cascade and the points of therapeutic intervention.

Caption: Overview of the three complement activation pathways converging at the C3 convertase.

Caption: Experimental workflow for determining the IC50 of a complement inhibitor using a hemolytic assay.

Conclusion

While information on "this compound" is not currently in the public domain, the framework presented here provides a comprehensive guide for the evaluation of small molecule inhibitors of the complement system. The successful development of such therapeutics relies on a systematic approach to characterizing their potency, selectivity, and drug-like properties through a combination of in vitro, ex vivo, and in vivo studies. The methodologies and data presented serve as a blueprint for researchers and drug developers in this promising therapeutic area.

References

CP-289,503: A Technical Overview for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-289,503 is a small molecule inhibitor of the complement C5a receptor (C5aR), a key target in the inflammatory cascade. Identified through high-throughput screening, this compound has served as a foundational tool in the development of more potent and specific C5a receptor antagonists for the treatment of a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the broader context of C5a-mediated inflammation, offering valuable insights for researchers and drug development professionals in the field.

Core Data Summary

While extensive quantitative data for this compound is not widely published due to its role as an early-stage discovery compound, its key inhibitory activity has been characterized.

| Compound | Target | Assay | IC50 | Source |

| This compound | Complement C5a Receptor (C5aR) | C5a Receptor Binding Assay | 1 µM | [1][2][3][4][5] |

Mechanism of Action: Targeting the C5a-C5aR Signaling Axis

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of the potent anaphylatoxin C5a to its G protein-coupled receptor, C5aR (also known as CD88).[1][6][7] The activation of C5aR by C5a on various immune cells, including neutrophils, monocytes, and macrophages, triggers a cascade of pro-inflammatory events.[6][7][8]

The C5a Signaling Pathway

The binding of C5a to C5aR initiates a signaling cascade that is central to the inflammatory response. This pathway involves the activation of several intracellular signaling molecules, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[6][9]

Experimental Protocols

The primary experimental evaluation of this compound involves assessing its ability to inhibit the binding of C5a to its receptor. Below is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the IC50 of a receptor antagonist.

Protocol: C5a Receptor Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the C5a receptor.

Materials:

-

Human neutrophils or a cell line expressing human C5aR (e.g., U937 cells).

-

Radiolabeled C5a (e.g., ¹²⁵I-C5a).

-

Binding buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide).

-

This compound stock solution (in DMSO).

-

Non-labeled C5a (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Cell Preparation: Isolate human neutrophils from whole blood or culture C5aR-expressing cells. Resuspend the cells in binding buffer at a concentration of 1-2 x 10⁷ cells/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: 50 µL of ¹²⁵I-C5a (final concentration ~50 pM).

-

Non-specific Binding: 50 µL of ¹²⁵I-C5a and 50 µL of a high concentration of non-labeled C5a (e.g., 1 µM).

-

Competitive Binding: 50 µL of ¹²⁵I-C5a and 50 µL of varying concentrations of this compound.

-

-

Incubation: Add 100 µL of the cell suspension to each well. Incubate the plate at 4°C for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Broader Implications for Inflammatory Disease Research

The discovery of this compound and the subsequent development of more potent C5a receptor antagonists highlight the therapeutic potential of targeting the complement system in a variety of inflammatory conditions.[10] C5a has been implicated in the pathogenesis of numerous diseases, including:

-

Rheumatoid Arthritis: C5a is found in the synovial fluid of patients and contributes to joint inflammation.

-

Inflammatory Bowel Disease (IBD): C5a plays a role in the recruitment of inflammatory cells to the gut mucosa.

-

Sepsis: Excessive C5a generation contributes to the systemic inflammatory response and organ damage.

-

Psoriasis: C5a is involved in the skin inflammation characteristic of this disease.

The development of C5a receptor antagonists represents a promising therapeutic strategy for these and other complement-mediated diseases. While this compound itself did not advance to clinical development, its role as a lead compound was crucial in validating the C5aR as a druggable target and paving the way for the discovery of next-generation inhibitors.

Conclusion

This compound stands as a significant early milestone in the pursuit of C5a receptor-targeted therapies for inflammatory diseases. Although detailed public data on this specific molecule is limited, its identification and initial characterization provided a critical foundation for a now-burgeoning field of drug discovery. For researchers, this compound serves as a valuable case study in the hit-to-lead optimization process and underscores the importance of the C5a signaling pathway as a therapeutic target in inflammation. The continued exploration of C5aR antagonism holds considerable promise for the development of novel treatments for a wide spectrum of debilitating inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complement component 5a - Wikipedia [en.wikipedia.org]

- 9. Evidence for anti-inflammatory effects of C5a on the innate IL-17A/IL-23 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Identity of CP-289,503 in Leukocyte Activation: A Search for Information

Despite a comprehensive search for the compound designated CP-289,503 and its role in leukocyte activation, no publicly available scientific literature, clinical trial data, or experimental protocols matching this identifier could be located. This suggests that "this compound" may be an internal, non-public designation, a potential typographical error, or a compound that has not been the subject of published research.

For researchers, scientists, and drug development professionals investigating leukocyte activation, the lack of accessible data on this compound prevents the creation of an in-depth technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental methodologies, and visualizing signaling pathways cannot be fulfilled without foundational information on the compound's mechanism of action and its effects on immune cells.

It is recommended that the user verify the compound's designation. Accurate identification is the crucial first step in accessing the necessary data to understand its biological activity and potential therapeutic applications.

Leukocyte activation is a complex and critical process in the inflammatory response, involving a cascade of signaling events that lead to cell adhesion, migration, and effector functions. Research in this area is vast, with numerous compounds being investigated for their ability to modulate these pathways for the treatment of various inflammatory and autoimmune diseases. Should a corrected or alternative designation for the compound of interest be provided, a thorough analysis can be conducted to deliver the requested technical guide.

A Note on the Nomenclature: Initial searches for "CP-289,503" did not yield information on a specific small molecule with this identifier. The scientific literature extensively covers the related compounds CP-225,917 (Phomoidride A) and CP-263,114 (Phomoidride B). It is highly probable that the intended subject of inquiry was this well-documented class of "CP-molecules." This guide will, therefore, focus on these two compounds as representative examples of this family of natural products.

This technical guide provides a comprehensive overview of the core scientific data and methodologies related to the potent enzyme inhibitors CP-225,917 and CP-263,114. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Profile

CP-225,917 and CP-263,114 are structurally complex natural products isolated from an unidentified fungus.[1] These molecules, also known as phomoidrides, have garnered significant interest due to their inhibitory activity against two key enzymes in critical biochemical pathways: Ras farnesyltransferase and squalene synthase.[2][3] Their intricate molecular architecture, featuring a bicyclo[4.3.1]deca-1,6-dien-10-one core, a maleic anhydride moiety, and a γ-lactol, presents a formidable challenge in total synthesis.[1]

Quantitative Biological Activity

The primary biological activities of CP-225,917 and CP-263,114 are the inhibition of farnesyltransferase and squalene synthase. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for these compounds.

| Compound | Target Enzyme | IC50 (µM) | Source |

| CP-225,917 | Ras Farnesyltransferase (rat brain) | 6 | [4] |

| Squalene Synthase | 43 | [4] | |

| CP-263,114 | Ras Farnesyltransferase (rat brain) | 20 | [4] |

| Squalene Synthase | 160 | [4] |

Mechanism of Action and Signaling Pathways

The biological effects of CP-225,917 and CP-263,114 stem from their ability to disrupt two distinct and vital cellular pathways: the Ras signaling cascade and the cholesterol biosynthesis pathway.

Inhibition of Farnesyltransferase and the Ras Signaling Pathway

Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of the Ras protein, a key regulator of cell growth and proliferation. FTase catalyzes the attachment of a farnesyl group to the Ras protein, a process known as farnesylation. This modification is essential for anchoring Ras to the cell membrane, where it can be activated and participate in downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. By inhibiting FTase, the CP-molecules prevent the farnesylation of Ras, leaving it in an inactive, cytosolic state. This disruption of the Ras signaling pathway is a key mechanism for their potential anticancer effects.

Inhibition of Squalene Synthase and the Cholesterol Biosynthesis Pathway

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This is a critical control point in the pathway. By inhibiting squalene synthase, CP-225,917 and CP-263,114 block the production of squalene and, consequently, the entire downstream synthesis of cholesterol. This mechanism of action suggests potential applications in the management of hypercholesterolemia.

Experimental Protocols

General Farnesyltransferase Inhibition Assay

While specific protocols may vary between laboratories, a general method for assessing the inhibition of farnesyltransferase by compounds like CP-225,917 and CP-263,114 involves the following steps:

-

Enzyme and Substrate Preparation:

-

Recombinant farnesyltransferase is purified.

-

Substrates, including a farnesyl pyrophosphate (FPP) analogue (often radiolabeled, e.g., [3H]FPP) and a Ras peptide sequence, are prepared in a suitable buffer.

-

-

Reaction Mixture:

-

The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, ZnCl2, and a reducing agent like dithiothreitol (DTT).

-

The inhibitor (CP-molecule) at various concentrations is pre-incubated with the enzyme.

-

-

Initiation and Incubation:

-

The reaction is initiated by the addition of the substrates.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic reaction to proceed.

-

-

Termination and Detection:

-

The reaction is stopped, often by the addition of an acid or a strong detergent solution.

-

The farnesylated peptide product is separated from the unreacted radiolabeled FPP. This can be achieved through methods like precipitation followed by filtration or scintillation proximity assay (SPA).

-

The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

General Squalene Synthase Inhibition Assay

A common method for measuring the inhibitory activity of compounds against squalene synthase is as follows:

-

Enzyme Preparation:

-

Microsomal fractions containing squalene synthase are typically isolated from rat liver or other suitable tissues.

-

-

Reaction Mixture:

-

The assay is conducted in a buffered solution containing cofactors such as NADPH and MgCl2.

-

The substrate, radiolabeled farnesyl pyrophosphate (e.g., [14C]FPP), is added to the mixture.

-

The test compound (CP-molecule) is included at varying concentrations.

-

-

Incubation and Extraction:

-

The reaction mixture is incubated at a controlled temperature to allow for the conversion of FPP to squalene.

-

The reaction is terminated, and the lipids, including the newly synthesized radiolabeled squalene, are extracted using an organic solvent (e.g., hexane).

-

-

Quantification:

-

The organic extract containing the radiolabeled squalene is separated and the radioactivity is measured using a scintillation counter.

-

-

IC50 Determination:

-

The inhibitory activity is calculated as the percentage reduction in squalene synthesis compared to a control without the inhibitor.

-

The IC50 value is derived by plotting the percentage of inhibition against the inhibitor concentration.

-

Retrosynthetic Analysis and Total Synthesis Workflow

The total synthesis of the CP-molecules is a significant achievement in organic chemistry, with multiple research groups reporting successful strategies. A common retrosynthetic approach involves a key intramolecular Diels-Alder reaction to construct the complex bicyclic core.[2]

The forward synthesis, while highly complex and involving numerous steps, can be conceptualized by the following general workflow:

-

Synthesis of the Diels-Alder Precursor: Construction of a linear precursor containing the necessary diene and dienophile moieties from simpler, commercially available starting materials.

-

Intramolecular Diels-Alder Cycloaddition: Formation of the key bicyclo[4.3.1]decenone core structure.

-

Functional Group Manipulations and Side Chain Installation: A series of reactions to introduce and modify the various functional groups and append the two side chains characteristic of the CP-molecules.

-

Formation of the Maleic Anhydride and γ-Lactol Moieties: Late-stage oxidation and cyclization steps to complete the natural product structure.

The specific reagents and conditions for each step are highly detailed and can be found in the primary literature from research groups such as that of K.C. Nicolaou.[2][5]

Conclusion

CP-225,917 and CP-263,114 represent a fascinating class of natural products with significant potential as dual inhibitors of farnesyltransferase and squalene synthase. Their complex structures have spurred innovation in the field of total synthesis, and their biological activities continue to make them and their analogues compelling subjects for further investigation in the development of novel therapeutics for cancer and hypercholesterolemia. This guide has provided a foundational overview of their quantitative data, mechanisms of action, and the experimental approaches used to study them, serving as a valuable resource for the scientific community.

References

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. baranlab.org [baranlab.org]

- 3. An approach to the synthesis of the phomoidrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of the CP-molecules (CP-263,114 and CP-225,917, phomoidrides B and A). 3. Completion and synthesis of advanced analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of CCR2 Antagonists

Note: No public data was found for the specific compound "CP-289,503". The following application notes and protocols are provided for a representative C-C chemokine receptor 2 (CCR2) antagonist, INCB3344 , to illustrate the required in vitro assays for characterizing such compounds.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. Potent and selective antagonists of CCR2 are being developed to modulate these pathological processes. This document provides detailed protocols for the in vitro characterization of CCR2 antagonists, using INCB3344 as an example, focusing on binding affinity and functional inhibition of chemotaxis.

Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a signaling cascade that results in cellular responses such as chemotaxis, integrin activation, and the release of inflammatory mediators. Upon ligand binding, CCR2 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. More importantly, the dissociation of G protein subunits activates downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway, which are crucial for cell migration and survival.

Quantitative Data Summary

The in vitro activity of a CCR2 antagonist is typically evaluated through binding assays and functional assays. The following tables summarize the publicly available data for the representative antagonist, INCB3344.[1][2]

Table 1: Radioligand Binding Affinity of INCB3344

| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) |

| Human | Whole Cell Binding | - | - | 5.1 |

| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 |

| Rat | Whole Cell Binding | - | - | 7.3 |

| Cynomolgus | Whole Cell Binding | - | - | 16 |

Table 2: Functional Chemotaxis Inhibition by INCB3344

| Target Species | Assay Type | Cell Type | Chemoattractant | IC50 (nM) |

| Human | Chemotaxis | - | hCCL2 | 3.8 |

| Mouse | Chemotaxis | - | mCCL2 | 7.8 |

| Rat | Chemotaxis | - | - | 2.7 |

| Cynomolgus | Chemotaxis | - | - | 6.2 |

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Experimental Workflow:

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.[2]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).

-

Test Compound: CCR2 antagonist (e.g., INCB3344).

-

Assay Buffer: RPMI 1640 with 1% BSA.

-

Wash Buffer: Cold PBS.

-

Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).

-

Scintillation Counter.

Procedure:

-

Cell Preparation: Culture WEHI-274.1 cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1 x 106 cells/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

25 µL of assay buffer (for total binding) or 1 µM unlabeled CCL2 (for non-specific binding).

-

25 µL of serially diluted test compound.

-

50 µL of 125I-mCCL2 at a final concentration of ~50 pM.

-

100 µL of the cell suspension.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.

-

Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

In Vitro Chemotaxis Assay

This protocol measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Experimental Workflow:

Materials:

-

Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

-

Chemoattractant: Recombinant human CCL2 (hCCL2).

-

Test Compound: CCR2 antagonist (e.g., INCB3344).

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Transwell Inserts: 5 µm pore size for a 24-well plate.

-

Detection Reagent: Calcein-AM or similar viability stain.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Add 60 µL of a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and incubate as per the manufacturer's instructions.

-

Alternatively, aspirate the medium from the lower chamber, add Calcein-AM, incubate for 30 minutes, and read the fluorescence.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the negative control (no chemoattractant) from all other readings.

-

Plot the percentage of inhibition of migration (relative to the positive control with CCL2 alone) against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

References

Application Notes and Protocols for In Vivo Studies of Novel Compounds

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

We are committed to providing comprehensive and accurate information to support your research endeavors. However, our extensive search for "CP-289,503" did not yield any specific information in publicly available scientific literature or databases. This suggests that "this compound" may be an internal development code, a compound that has not been disclosed in public forums, or potentially an incorrect identifier.

Without foundational knowledge of a compound's pharmacological target, mechanism of action, and intended therapeutic area, it is not feasible to construct a scientifically valid and detailed in vivo experimental design. A generic protocol would lack the specificity required for meaningful and reproducible research.

To assist you effectively, we recommend verifying the compound identifier. Should you have a corrected name or any additional details regarding the compound's biological target or the disease model of interest, we would be pleased to generate the detailed Application Notes and Protocols you require.

We understand the critical importance of precise and reliable information in drug development and are ready to assist you with your future research needs.

Application Notes and Protocols for CP-289,503 in Cell Culture

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer

Initial searches for the compound "CP-289,503" have not yielded any specific, publicly available information regarding its chemical structure, mechanism of action, or established protocols for its use in cell culture. The identifier "this compound" may be an internal development code, a misnomer, or refer to a compound not yet described in publicly accessible scientific literature.

The following application notes and protocols are therefore provided as a generalized framework based on common practices for introducing a novel small molecule inhibitor into a cell culture setting. It is imperative for the user to have access to the specific physicochemical properties, mechanism of action, and any preliminary data sheet or internal documentation for this compound before attempting any of the described experiments. The provided information should be adapted and optimized based on the specific characteristics of the compound and the experimental goals.

Compound Preparation and Storage

Prior to use in cell culture, the proper handling and storage of this compound are critical to ensure its stability and activity.

1.1. Reconstitution of Lyophilized Powder:

-

Determine Solubility: If the solvent and solubility information are not provided, preliminary solubility tests should be performed. Common solvents for small molecules in cell culture include dimethyl sulfoxide (DMSO), ethanol, or phosphate-buffered saline (PBS).

-

Aseptic Technique: All reconstitution steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Reconstitution Protocol:

-

Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

-

Add the appropriate volume of sterile solvent (e.g., DMSO) to achieve a desired stock concentration (e.g., 10 mM).

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Visually inspect the solution to ensure there are no particulates.

-

1.2. Storage of Stock Solutions:

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage Temperature: Store the aliquots at -20°C or -80°C, protected from light. The optimal storage temperature should be determined from the compound's data sheet.

-

Stability: The stability of the compound in solution should be known. If not, it is advisable to use freshly prepared solutions for critical experiments.

General Cell Culture Handling

Standard aseptic cell culture techniques are essential for all experiments involving this compound.

Experimental Workflow for Introducing a Novel Compound

Caption: General workflow for treating cultured cells with a novel compound.

Determining Optimal Concentration: Dose-Response and Cytotoxicity Assays

A critical first step is to determine the concentration range at which this compound exerts its biological effects without causing significant cell death.

3.1. Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, or CellTiter-Glo® Assay):

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Dilution: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

-

Assay: Perform the viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration).

Table 1: Hypothetical Dose-Response Data for this compound

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| Vehicle Control | 100 | 100 | 100 |

| 0.01 | 98.5 | 97.2 | 95.8 |

| 0.1 | 95.3 | 90.1 | 85.4 |

| 1 | 80.2 | 65.7 | 50.3 |

| 10 | 55.1 | 30.9 | 15.6 |

| 100 | 10.4 | 5.2 | 2.1 |

Investigating the Mechanism of Action

Once a non-toxic working concentration range is established, experiments to elucidate the mechanism of action can be performed. The specific assays will depend on the hypothesized target and signaling pathway of this compound.

Hypothesized Signaling Pathway Inhibition

If this compound is hypothesized to be an inhibitor of a specific kinase in a signaling pathway, the following diagram illustrates the conceptual approach to verifying its effect.

Caption: Inhibition of a hypothetical signaling pathway by this compound.

4.1. Western Blotting Protocol to Assess Target Engagement:

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (based on the dose-response data) for a specific duration. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein and the total form of the target protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Table 2: Hypothetical Western Blot Quantification

| Treatment | p-Target / Total Target Ratio | Fold Change vs. Vehicle |

| Vehicle Control | 1.00 | 1.0 |

| This compound (0.1 µM) | 0.85 | 0.85 |

| This compound (1 µM) | 0.42 | 0.42 |

| This compound (10 µM) | 0.15 | 0.15 |

Functional Assays

Based on the proposed mechanism of action, specific functional assays should be performed to assess the phenotypic effects of this compound on the cells.

5.1. Cell Migration/Invasion Assay (e.g., Transwell Assay):

Protocol:

-

Cell Preparation: Starve the cells in serum-free medium for several hours.

-

Assay Setup: Place Transwell inserts (with or without Matrigel coating for invasion) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration/invasion (e.g., 12-48 hours).

-

Analysis:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert (e.g., with crystal violet).

-

Count the number of migrated cells in several microscopic fields.

-

-

Data Interpretation: Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control group.

Troubleshooting and Considerations

-

Solubility Issues: If this compound precipitates in the cell culture medium, try reducing the final concentration of the organic solvent (e.g., DMSO should typically be <0.1%).

-

Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations. Validate key findings using complementary approaches (e.g., genetic knockdown of the target).

-

Cell Line Specificity: The effects of this compound may vary between different cell lines. It is important to perform initial characterization in the specific cell model of interest.

-

Data Reproducibility: Ensure all experiments are performed with appropriate biological and technical replicates to confirm the reproducibility of the results.

By following these generalized protocols and adapting them based on the specific properties of this compound, researchers can effectively integrate this novel compound into their cell culture experiments to investigate its biological functions.

Application Notes and Protocols for Animal Studies with CP-289,503, a C5a Receptor Inhibitor

Disclaimer: Publicly available data on the in vivo dosage, pharmacokinetics, and efficacy of CP-289,503 in animal models is limited. The following application notes and protocols are based on the known in vitro activity of this compound and general methodologies for evaluating C5a receptor antagonists in preclinical animal studies. Researchers should consider these as a starting point and conduct appropriate dose-ranging and toxicology studies for their specific animal model and disease indication.

Introduction

This compound has been identified as an inhibitor of the complement C5a receptor (C5aR1), with a reported half-maximal inhibitory concentration (IC50) of 1 µM in in vitro assays.[1][2][3][4][5] The C5a/C5aR1 signaling pathway is a critical component of the innate immune response and plays a significant role in the amplification of inflammation. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. As a C5aR1 inhibitor, this compound holds therapeutic potential for these conditions by blocking the downstream effects of C5a, such as leukocyte activation, chemotaxis, and the release of pro-inflammatory mediators.

These application notes provide a comprehensive overview of the necessary considerations and experimental protocols for researchers and drug development professionals investigating the use of this compound in animal models of disease.

Mechanism of Action

This compound is a small molecule inhibitor that targets the C5a receptor, a G protein-coupled receptor (GPCR). By binding to C5aR1, it prevents the binding of its natural ligand, the anaphylatoxin C5a. This blockade inhibits the intracellular signaling cascades initiated by C5a, thereby mitigating the pro-inflammatory response.

Caption: C5a/C5aR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

As no specific in vivo data for this compound is publicly available, the following tables present hypothetical, yet representative, data that researchers would aim to generate during preclinical evaluation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |

| Mouse | IV | 1 | 500 | 0.1 | 750 | 2.5 | 100 |

| PO | 10 | 300 | 1 | 1500 | 3.0 | 20 | |

| Rat | IV | 1 | 450 | 0.1 | 800 | 3.5 | 100 |

| PO | 10 | 250 | 1.5 | 2000 | 4.0 | 25 |

Table 2: Hypothetical Efficacy of this compound in a Mouse Model of Peritonitis

| Treatment Group | Dose (mg/kg, PO) | Neutrophil Infiltration (cells/mL x 10^6) | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

| Vehicle Control | - | 15.2 ± 2.5 | 1250 ± 200 | 850 ± 150 |

| This compound | 1 | 10.8 ± 1.8 | 980 ± 150 | 650 ± 100 |

| This compound | 10 | 6.5 ± 1.2 | 550 ± 100 | 320 ± 80** |

| This compound | 30 | 4.2 ± 0.8 | 300 ± 50 | 150 ± 40 |

| Dexamethasone (Positive Control) | 1 | 3.5 ± 0.6 | 250 ± 40 | 120 ± 30 |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |

Experimental Protocols

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal species (e.g., mouse or rat).

Methodology:

-

Animal Models: Male and female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).

-

Drug Formulation: For intravenous (IV) administration, dissolve this compound in a suitable vehicle such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. For oral (PO) administration, a formulation in 10% DMSO / 90% Corn Oil can be used.[1]

-

Dosing:

-

IV group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

-

-

Sample Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Sample Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software (e.g., Phoenix WinNonlin).

Caption: A typical workflow for an in vivo pharmacokinetic study.

In Vivo Efficacy Study (Example: Zymosan-Induced Peritonitis)

Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute inflammation.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Induction of Peritonitis: Administer zymosan A (1 mg/mouse) intraperitoneally (IP) to induce an inflammatory response.

-

Drug Administration: Administer this compound (e.g., 1, 10, 30 mg/kg) or vehicle orally one hour prior to zymosan challenge. A positive control group (e.g., dexamethasone) should be included.

-

Endpoint Assessment (4 hours post-zymosan):

-

Euthanize mice and perform peritoneal lavage with PBS.

-

Determine the total number of infiltrating leukocytes (neutrophils) in the peritoneal fluid using a hemocytometer or flow cytometry.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the peritoneal lavage fluid using ELISA.

-

-

Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups with the vehicle control.

Caption: Experimental timeline for a zymosan-induced peritonitis efficacy study.

Toxicology and Safety Pharmacology

Prior to extensive efficacy testing, preliminary toxicology studies are essential to establish a safe dose range for this compound.

General Considerations:

-

Acute Toxicity: A single high-dose study to determine the maximum tolerated dose (MTD).

-

Repeat-Dose Toxicity: Studies of at least 7-14 days to assess for any cumulative toxicity.

-

Parameters to Monitor: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.

Conclusion

While specific in vivo dosage and administration protocols for this compound are not yet in the public domain, the information provided here offers a robust framework for researchers to design and execute preclinical animal studies. The key to successful evaluation will be a systematic approach that includes thorough pharmacokinetic characterization, dose-response efficacy studies in relevant disease models, and careful safety assessment. The promising in vitro profile of this compound as a C5aR1 inhibitor warrants further investigation to determine its potential as a therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for CP-289,503

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols related to the investigational compound CP-289,503. It includes essential information on its solubility in various solvents and offers a comprehensive, step-by-step protocol for its preparation. The content herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their studies involving this compound.

Solubility Data

The solubility of a compound is a critical parameter for a wide range of in vitro and in vivo studies. Understanding the solubility of this compound in different solvent systems is fundamental for accurate experimental design and data interpretation. The following table summarizes the solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |

| DMSO | 25 | > 50 | Readily soluble |

| Ethanol | 25 | ~ 10 | Moderately soluble |

| PBS (pH 7.4) | 25 | < 0.1 | Sparingly soluble |

| Water | 25 | < 0.01 | Practically insoluble |

Note: The provided solubility data is based on standard laboratory conditions. Actual solubility may vary depending on the specific experimental setup, including the purity of the compound and solvents, and the method of dissolution.

Preparation of this compound

The following protocol outlines a general method for the laboratory-scale preparation of this compound. This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel based on the specific requirements of their research.

Materials and Reagents:

-

Precursor A

-

Reagent B

-

Anhydrous Solvent (e.g., Dichloromethane)

-

Catalyst C

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Purification system (e.g., flash chromatography)

-

Analytical instruments for characterization (e.g., NMR, LC-MS)

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of this compound is provided below. This workflow is a representation of a common synthetic route.

Caption: Synthetic workflow for the preparation of this compound.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Precursor A in an appropriate volume of anhydrous solvent.

-

To this solution, add Reagent B, followed by the addition of Catalyst C. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at the designated temperature. Monitor the progress of the reaction periodically using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate).

-

Extract the aqueous layer with an appropriate organic solvent. Combine the organic extracts.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final compound by analytical methods such as Nuclear Magnetic Resonance (NMR) and LC-MS to confirm its identity and purity.

-

Storage: Store the purified this compound in a tightly sealed container, protected from light and moisture, at the recommended temperature to ensure its stability.

Signaling Pathway Analysis

Understanding the mechanism of action of this compound involves identifying the cellular signaling pathways it modulates. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, providing a framework for designing mechanism-of-action studies.

Caption: Hypothetical signaling pathway modulated by this compound.

Disclaimer: The information provided in this document is for research purposes only. The preparation and handling of this compound should be carried out by trained professionals in a controlled laboratory setting. All necessary safety precautions should be taken. The signaling pathway depicted is hypothetical and requires experimental validation.

Application Notes and Protocols for Studying Neutrophil Chemotaxis with a CXCR2 Antagonist

Disclaimer: The compound "CP-289,503" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a representative and well-documented CXCR2 antagonist, Navarixin (SCH 527123) , which is widely used for studying neutrophil chemotaxis. The principles and methods described herein are broadly applicable to other CXCR2 antagonists, such as Reparixin.

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response, crucial for host defense against pathogens. However, dysregulated neutrophil recruitment can contribute to the pathology of various inflammatory diseases. A key signaling pathway governing neutrophil chemotaxis is mediated by the G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, and their chemokine ligands, such as CXCL1 and CXCL8 (IL-8).

Navarixin (also known as SCH 527123) is a potent, orally bioavailable, and allosteric antagonist of both CXCR1 and CXCR2.[1][2] It effectively inhibits chemokine-induced neutrophil activation and migration, making it an invaluable tool for researchers, scientists, and drug development professionals studying the mechanisms of neutrophil chemotaxis and developing novel anti-inflammatory therapeutics.[3][4]

Mechanism of Action

Navarixin acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2.[5][6] This means it binds to a site on the receptor different from the chemokine binding site, inducing a conformational change that prevents receptor activation even when the chemokine ligand is bound.[7] By inhibiting CXCR1 and CXCR2, Navarixin blocks the downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and other pro-inflammatory responses.[7][8] This targeted inhibition allows for the specific investigation of the role of the CXCR1/2 axis in various in vitro and in vivo models of inflammation.

Data Presentation

The following tables summarize the quantitative data for Navarixin (SCH 527123) and Reparixin, providing key parameters for their use in experimental settings.

Table 1: In Vitro Inhibitory Activity of Navarixin (SCH 527123)

| Target | Parameter | Species | Value | Reference |

| CXCR1 | IC50 | Human | 36 nM | [1] |

| CXCR2 | IC50 | Human | 2.6 nM | [1] |

| CXCR1 | Kd | Cynomolgus Monkey | 41 nM | [4][9] |

| CXCR2 | Kd | Mouse | 0.20 nM | [4][9] |

| CXCR2 | Kd | Rat | 0.20 nM | [4][9] |

| CXCR2 | Kd | Cynomolgus Monkey | 0.08 nM | [4][9] |

Table 2: In Vitro Inhibitory Activity of Reparixin

| Target | Parameter | Species | Value | Reference |

| CXCR1 | IC50 | Human | 1 nM | [5] |

| CXCR2 (in response to CXCL1) | IC50 | Human | 400 nM | [5] |

Signaling Pathway

Caption: Neutrophil chemotaxis signaling pathway via CXCR2 and its inhibition by Navarixin.

Experimental Protocols

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol describes a common method for assessing the effect of a CXCR2 antagonist on neutrophil migration towards a chemoattractant.

Materials:

-

Navarixin (SCH 527123)

-

Human Neutrophils (isolated from fresh human blood)

-

Chemoattractant (e.g., human recombinant CXCL1 or CXCL8)

-

Assay Buffer (e.g., RPMI 1640 with 2% FBS)

-

Boyden chamber or Transwell inserts (5 µm pore size)

-

24-well or 96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader or microscope for cell quantification

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the isolated neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.[10]

-

Compound Preparation: Prepare a stock solution of Navarixin in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

-

Chemoattractant Preparation: Prepare the chemoattractant (e.g., CXCL1 or CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the plate.

-

Place the Transwell inserts into the wells.

-

In a separate tube, pre-incubate the neutrophil suspension with different concentrations of Navarixin or vehicle (DMSO) for 15-30 minutes at room temperature.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.

-

Cell Quantification:

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:

-

Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a microplate reader.

-

Lysing the cells and measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase).

-

Directly counting the cells under a microscope after staining.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of Navarixin compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of Navarixin to determine the IC50 value.

-

Caption: Experimental workflow for an in vitro neutrophil chemotaxis assay using a CXCR2 antagonist.

In Vivo Studies

Navarixin has been shown to be orally active and effective in various animal models of inflammation.

Example In Vivo Application:

-

Model: Lipopolysaccharide (LPS)-induced pulmonary neutrophilia in mice or rats.[3][4]

-

Dosing: Navarixin can be administered orally (p.o.) at doses ranging from 0.1 to 10 mg/kg.[3][4]

-

Readouts:

-

Quantification of neutrophils in bronchoalveolar lavage (BAL) fluid.

-

Histological analysis of lung tissue for neutrophil infiltration.

-

Measurement of inflammatory mediators in BAL fluid or lung homogenates.

-

Protocol Outline for LPS-Induced Pulmonary Inflammation in Mice:

-

Animal Acclimatization: Acclimate male BALB/c mice for at least one week before the experiment.

-

Compound Administration: Suspend Navarixin in a suitable vehicle (e.g., 0.4% methylcellulose) and administer orally by gavage 2 hours before and 4 hours after LPS challenge.[3] Control animals receive the vehicle only.

-

LPS Challenge: Administer LPS intranasally to induce lung inflammation.

-